molecular formula C14H19N3O3 B2740813 6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034614-74-7

6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2740813
CAS RN: 2034614-74-7
M. Wt: 277.324
InChI Key: OFDPTQBTXMAIAT-UHFFFAOYSA-N
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Description

6-cyclopropyl-2-(2-(3-hydroxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, an inhibitory neurotransmitter in the central nervous system.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Pyridazin-3-one Derivatives : A study by Ibrahim & Behbehani (2014) details a general route for synthesizing a class of pyridazin-3-one derivatives. This process involves reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, leading to the formation of new substances with potential medicinal applications.

  • Synthesis of Fused Azines : The same study also covers the synthesis of azolo[1,5-a]pyrimidine derivatives, indicating the versatility of pyridazin-3-one derivatives in creating fused azine structures, which are important in pharmaceutical chemistry.

  • Synthesis of 2-Amino-6-Aryl-5-Arylazo-3-Aroylpyridines : This process, as described in the study, involves smooth reactions leading to the formation of new classes of 1,8-naphthyridine derivatives, showcasing the compound's utility in creating diverse chemical structures.

Biological Activity

  • Histamine H3 Receptor Antagonist : A study by Hudkins et al. (2014) identified a compound as a potent histamine H3 receptor antagonist, demonstrating its potential in cognitive enhancement and wake-promoting activity. This indicates the relevance of the compound in developing treatments for neurological conditions.

  • Antimitotic Agents : Research by Temple et al. (1991) explored alterations in the structure of ethyl carbamates derived from pyridazin-3(2H)-one and their effects on cytotoxicity and the inhibition of mitosis in leukemia cells, signifying its potential in cancer therapy.

  • Potassium Channel Activators : A study by Bergmann et al. (1990) discusses the creation of heterocyclyloxychromenes derived from pyridazin-3(2H)-one, highlighting their application as potassium channel activators, which could have implications in cardiovascular diseases.

  • Vasodilator and Beta-Adrenoceptor Antagonist : The study by Howson et al. (1988) synthesized different stereoisomers of a pyridazinone derivative, revealing varied pharmacological profiles, including vasodilation and beta-adrenergic antagonism.

Structural and Chemical Analysis

  • Structural Elucidation and Analysis : Research by Sallam et al. (2021) emphasizes the importance of pyridazine analogs in medicinal chemistry, providing detailed structural analysis through spectroscopic techniques and X-ray crystallography.

  • Density Functional Theory Calculations : The same study also conducted density functional theory calculations, providing insights into the electronic properties of the compound, which is crucial for understanding its interactions in biological systems.

properties

IUPAC Name

6-cyclopropyl-2-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-11-2-1-7-16(8-11)14(20)9-17-13(19)6-5-12(15-17)10-3-4-10/h5-6,10-11,18H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDPTQBTXMAIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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